molecular formula C12H7Cl3N2O3 B048053 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline CAS No. 118353-04-1

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Cat. No. B048053
M. Wt: 333.5 g/mol
InChI Key: WZFITXMPNXRORE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives typically involves multiple steps, including oxidation, etherification, reduction, and alkylation. For instance, a related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through these steps with a total yield of 75%, showcasing the feasibility of such synthetic routes for chloro-nitroaniline compounds (Liu Deng-cai, 2008).

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial for their chemical behavior. The structure of these compounds has been extensively studied using techniques like IR, 1HNMR, and X-ray crystallography. For example, the crystal structure of a similar compound, 2,6-dichloro-4-nitroaniline, has been determined, revealing insights into bond distances and valency angles that can be interpreted in terms of resonance structures and hybridization differences (D. Hughes & J. Trotter, 1971).

Chemical Reactions and Properties

Nitroaniline compounds undergo a variety of chemical reactions due to their functional groups. One study reported the biodegradation of 2-chloro-4-nitroaniline under aerobic conditions by Rhodococcus sp., indicating the compound's environmental impact and degradation pathways (Fazlurrahman Khan et al., 2013). Another example is the chloroperoxidase-catalyzed oxidation of 4-chloroaniline to 4-chloronitrosobenzene, illustrating the compound's reactivity towards enzymatic catalysis (M. D. Corbett et al., 1978).

Physical Properties Analysis

The physical properties of nitroaniline derivatives, such as solubility, can be significantly influenced by their molecular structure. A study on the solubility of 2-chloro-5-nitroaniline in various solvents showed the effects of temperature and solvent polarity on solubility, which is critical for understanding the compound's behavior in different environments (R. Xu & Jian Wang, 2019).

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, such as reactivity and stability, are closely related to its functional groups and molecular structure. The presence of nitro and chloro groups in the molecule affects its electron distribution, reactivity towards nucleophiles, and overall chemical stability. For example, the reactivity of nitrobenzofuroxan derivatives with nucleophiles has been investigated through DFT calculations, highlighting the influence of structural elements on chemical reactivity (E. Chugunova et al., 2021).

Scientific Research Applications

  • Organic Synthesis : It's utilized in the synthesis of pyrrolo[4,3,2-de]quinolines, which are significant in organic synthesis (Roberts et al., 1997).

  • Biological Studies : The compound serves as an efficient photoaffinity probe for the urea carrier in biological studies, indicating its role in probing and investigating biological molecules and structures (Lamotte et al., 1994).

  • Molecular Electronics : It's involved in the creation of molecular electronic devices exhibiting negative differential resistance and significant on-off ratios. This suggests its potential in developing advanced electronic components or systems (Chen et al., 1999).

  • Antioxidant Activities : Novel compounds synthesized from it have shown good antioxidant activities and lipid peroxidation inhibition, comparable to standard agents. This indicates its potential in medical or biological applications focused on oxidative stress and related conditions (Topçu et al., 2021).

  • Environmental Studies : Studies focus on the transformation of chloro and nitro groups in the degradation of related compounds, which is vital for understanding environmental impact and degradation pathways of similar structured compounds (Zhou et al., 2015).

Safety And Hazards

The safety data sheet for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline suggests that it should be handled with care. In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if necessary .

properties

IUPAC Name

4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFITXMPNXRORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559247
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

CAS RN

118353-04-1
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine
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Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Record name Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro
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Record name 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE
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Synthesis routes and methods

Procedure details

A mixture of 171 g of 2,3-dichlorophenol and 186 g of 4,5-dichloro-2-nitroaniline is heated to 150° C. 101 g of a 50% potassium hydroxide solution are added dropwise to the dark-red liquid over a period of 1 hour. The water of reaction formed is distilled off with a small amount of phenol. The reaction mixture is stirred overnight at 150° C. and then, at that temperature, 450 ml of dimethylformamide are added. The solution is allowed to cool and is all poured onto a mixture of 3 1 of water and 150 ml of concentrated sodium hydroxide solution. The greenish suspension is stirred at room temperature for 1 hour, and the crystals that form are filtered off and washed neutral with water and then dried. The still moist yellowish crystals are used in crude form in the next reaction step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Hernández-Luis, A Hernández-Campos… - European Journal of …, 2010 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives (1a–1i) were synthesized via Phillips cyclocondensation of a substituted 1,2-phenylenediamine and trifluoroacetic acid. The …
Number of citations: 133 www.sciencedirect.com
H Zhou, Y Tai, C Sun, Y Pan - Journal of pharmaceutical and biomedical …, 2005 - Elsevier
A simple high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) method for the separation and characterization of impurities in the …
Number of citations: 9 www.sciencedirect.com
CS DOC
Number of citations: 0

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